1-(Cycloocta-1,3-dien-1-yl)ethan-1-one
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Overview
Description
1-(Cycloocta-1,3-dien-1-yl)ethan-1-one is an organic compound with the molecular formula C10H14O It is a derivative of cyclooctadiene, featuring a ketone functional group attached to the cyclooctadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one typically involves the reaction of cyclooctadiene with an appropriate acylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where cyclooctadiene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Cyclooctadiene+Acetyl ChlorideAlCl3this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cycloocta-1,3-dien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one depends on the specific reactions it undergoes. In general, the ketone group is a reactive site that can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1,3-Cyclooctadiene: A precursor to 1-(Cycloocta-1,3-dien-1-yl)ethan-1-one, it shares the cyclooctadiene ring structure but lacks the ketone functional group.
Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-: Another ketone derivative with a cyclohexene ring instead of a cyclooctadiene ring.
Uniqueness: this compound is unique due to its combination of a cyclooctadiene ring and a ketone functional group
Properties
CAS No. |
26908-78-1 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-cycloocta-1,3-dien-1-ylethanone |
InChI |
InChI=1S/C10H14O/c1-9(11)10-7-5-3-2-4-6-8-10/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
WISOWSUDPCEFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CCCCC1 |
Origin of Product |
United States |
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